![molecular formula C18H16N2O3 B5663035 ethyl 4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5663035.png)
ethyl 4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves strategic reactions that allow for the introduction of functional groups at specific positions on the quinoline nucleus. For example, Mizuno et al. (2006) describe efficient syntheses of metabolites of a closely related quinoline derivative, showcasing the use of protective groups and the Krohnke reaction for high-yield synthesis (Mizuno et al., 2006). Similarly, Tummatorn et al. (2013) present a domino process for synthesizing unsubstituted quinoline-3-carboxylic acid ethyl esters, highlighting the versatility of arylmethyl azides in quinoline synthesis (Tummatorn et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including ethyl 4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate, can be elucidated using various analytical techniques. For instance, Xiang (2004) synthesized and analyzed the crystal structure of a related quinoline derivative, providing insight into the conformation and bond lengths characteristic of these compounds (Xiang, 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, reflecting their rich chemical properties. Reisch et al. (1993) explored reactions of a similar quinoline derivative with dibromo compounds, leading to various products and showcasing the derivative's reactivity (Reisch et al., 1993). Klásek et al. (2003) demonstrated the synthesis and molecular rearrangement of quinoline derivatives, further emphasizing the chemical versatility of these compounds (Klásek et al., 2003).
properties
IUPAC Name |
ethyl 4-(3-hydroxyanilino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-18(22)15-11-19-16-9-4-3-8-14(16)17(15)20-12-6-5-7-13(21)10-12/h3-11,21H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGBDDDBERQCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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